
1-Methylpiperidin-2-one
Overview
Description
1-Methylpiperidin-2-one (CAS: 931-20-4), also known as N-Methyl-2-piperidone, is a six-membered lactam with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . It exists as a liquid at room temperature and is widely used in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and agrochemicals. Its reactivity is attributed to the electrophilic carbonyl group and the nucleophilic nitrogen in the piperidine ring, enabling participation in Vilsmeier-Haack reactions and other transformations .
Preparation Methods
1-Methylpiperidin-2-one can be synthesized through various methods. One common synthetic route involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method includes the reaction of N-hydroxyl-cyclopentyl imine with paratoluensulfonyl chloride in an alkaline aqueous solution . Industrial production often relies on the partial hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile with methylamine followed by hydrolysis .
Chemical Reactions Analysis
1-Methylpiperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The nitrogen atom in the ring can participate in substitution reactions, leading to the formation of various substituted piperidones.
Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium, rhodium), oxidizing agents, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted piperidones and other piperidine derivatives .
Scientific Research Applications
1-Methylpiperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-2-one and its derivatives involves interactions with various molecular targets and pathways. For instance, piperidine derivatives are known to exhibit biological activities by interacting with enzymes, receptors, and other biomolecules. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The following table summarizes key structural and functional differences between 1-Methylpiperidin-2-one and its analogs:
Key Research Findings
Crystallographic Studies :
- The piperidone ring conformation varies significantly with substituents. For example, 3,3-Bis[(4-chlorophenyl)sulfanyl]-1-methylpiperidin-2-one adopts a distorted half-chair conformation, influencing its reactivity and intermolecular interactions .
Biological Activity :
- Hydroxylated derivatives like 5-Hydroxy-1-methylpiperidin-2-one show promise as natural antihistamines, unlike the parent compound .
Synthetic Utility: Aminomethyl and hydroxymethyl derivatives expand the scope of this compound in drug discovery, enabling targeted therapies and improved pharmacokinetics .
Biological Activity
1-Methylpiperidin-2-one, also known as 1-methyl-2-piperidone (CAS Number: 13603), is a piperidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound's structure, characterized by a piperidine ring with a methyl group at the nitrogen position, allows it to interact with various biological targets, influencing pharmacological outcomes.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 113.16 g/mol
- Structure :
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical for mood regulation and cognitive functions. Additionally, studies indicate that it can act as an enzyme inhibitor, affecting metabolic pathways crucial for various physiological processes.
Biological Activities
This compound has been studied for several key biological activities:
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which may protect cells from oxidative stress and related damage .
- Anticancer Potential : Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, including lung cancer (A549), suggesting its potential as an anticancer agent .
- Psychoactive Effects : As a piperidine derivative, it has been explored for its psychoactive properties, particularly in the context of novel psychoactive substances (NPS). Its structural similarity to other psychoactive compounds raises concerns regarding abuse potential and safety profiles .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Amino-1-methylpiperidin-2-one | CHNO | Exhibits different biological activities due to amino group positioning. |
(R)-5-Amino-1-methylpiperidin-2-one | CHNO | Notable enzyme inhibitor with distinct stereochemistry impacting activity. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-Methylpiperidin-2-one, and how can purity be assessed?
- Methodological Answer :
- Synthesis : Common methods include N-methylation of 2-piperidone using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K2CO3). Alternative routes involve cyclization of precursors like δ-valerolactam derivatives. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize byproducts like quaternary ammonium salts .
- Purity Assessment : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. Confirm purity (>95%) via retention time comparisons against standards. Validate with nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of methylene or unreacted precursor peaks in <sup>1</sup>H NMR) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- <sup>1</sup>H NMR : Key signals include the N-methyl group (δ ~2.8–3.1 ppm, singlet) and carbonyl-adjacent protons (δ ~2.3–2.6 ppm, multiplet). Compare with reference spectra in databases like PubChem .
- Infrared (IR) : Confirm the lactam carbonyl stretch at ~1650–1680 cm<sup>-1</sup>. Absence of broad O–H or N–H stretches confirms successful methylation .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Solvent : Used in peptide synthesis and polymer chemistry due to its high polarity and low volatility.
- Intermediate : Key precursor for synthesizing piperidine-based pharmaceuticals (e.g., antipsychotics) via functionalization at the lactam carbonyl or N-methyl group .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the carbonyl carbon (LUMO) is susceptible to nucleophilic attack.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states). Use software like Gaussian or ORCA .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets from literature (e.g., IC50 values in cytotoxicity assays) using tools like RevMan. Address variability via sensitivity analysis (e.g., cell line specificity, assay protocols) .
- Experimental Replication : Reproduce key studies under controlled conditions (e.g., standardized purity thresholds, solvent systems). Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
Q. How does ring puckering affect the stereoelectronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Determine puckering parameters (amplitude , phase angle ) using Cremer-Pople coordinates. Compare with DFT-optimized geometries .
- Conformational Analysis : Use NMR coupling constants () to assess chair vs. boat conformations. Correlate with reactivity (e.g., steric hindrance in alkylation reactions) .
Q. What experimental designs minimize side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block the lactam carbonyl with tert-butyldimethylsilyl (TBDMS) groups to direct reactivity to the N-methyl position.
- Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for selective cross-coupling reactions. Monitor reaction progress via TLC or inline IR .
Properties
IUPAC Name |
1-methylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-5-3-2-4-6(7)8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYVTHJIUNGKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061308 | |
Record name | 2-Piperidinone, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-20-4 | |
Record name | 1-Methyl-2-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-2-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-2-piperidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Piperidinone, 1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Piperidinone, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpiperidine-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-2-PIPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T6L7S01J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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